

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid molecular weight

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Compound of Interest

Compound Name: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

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An In-Depth Technical Guide to **(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid**: Properties, Synthesis, and Application

Introduction

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a sulfur-containing chiral organic compound of significant interest in the pharmaceutical industry.[1] While possessing its own modest biological activities, its primary and most critical role is that of a high-value intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril.[2][3][4] [5] Captopril was a breakthrough therapeutic agent for the treatment of hypertension and certain types of congestive heart failure.[4] The stereospecificity of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** is paramount, as it directly incorporates the required chiral center into the final Captopril molecule, obviating the need for complex and less efficient resolutions of the final drug product.[6]

This guide provides a comprehensive technical overview of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** for researchers, chemists, and professionals in drug development. It covers the molecule's fundamental physicochemical properties, detailed synthesis and purification methodologies, analytical characterization, and its pivotal application in pharmaceutical manufacturing.

Physicochemical and Structural Properties

The identity and characteristics of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** are defined by its molecular structure and resulting physical properties. Its unique architecture, featuring a specific chiral configuration, an acetylthio group, and a carboxylic acid moiety, dictates its reactivity and utility as a synthetic building block.^[1]

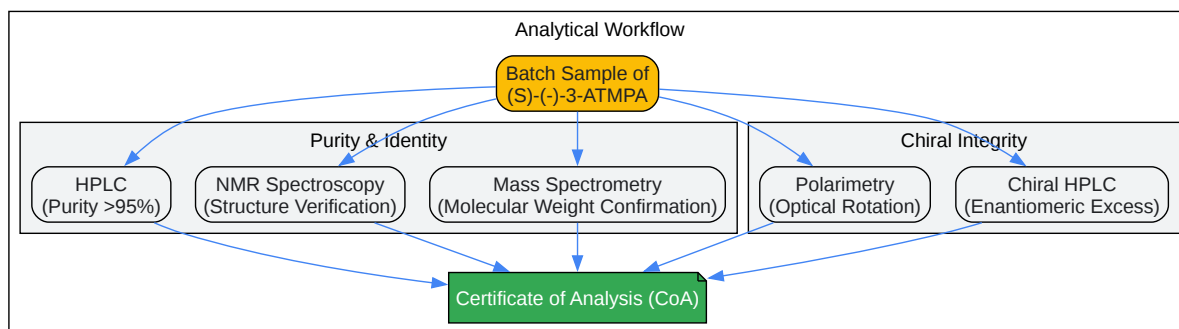
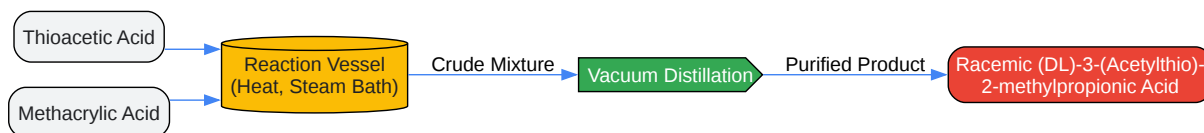
Core Molecular Data

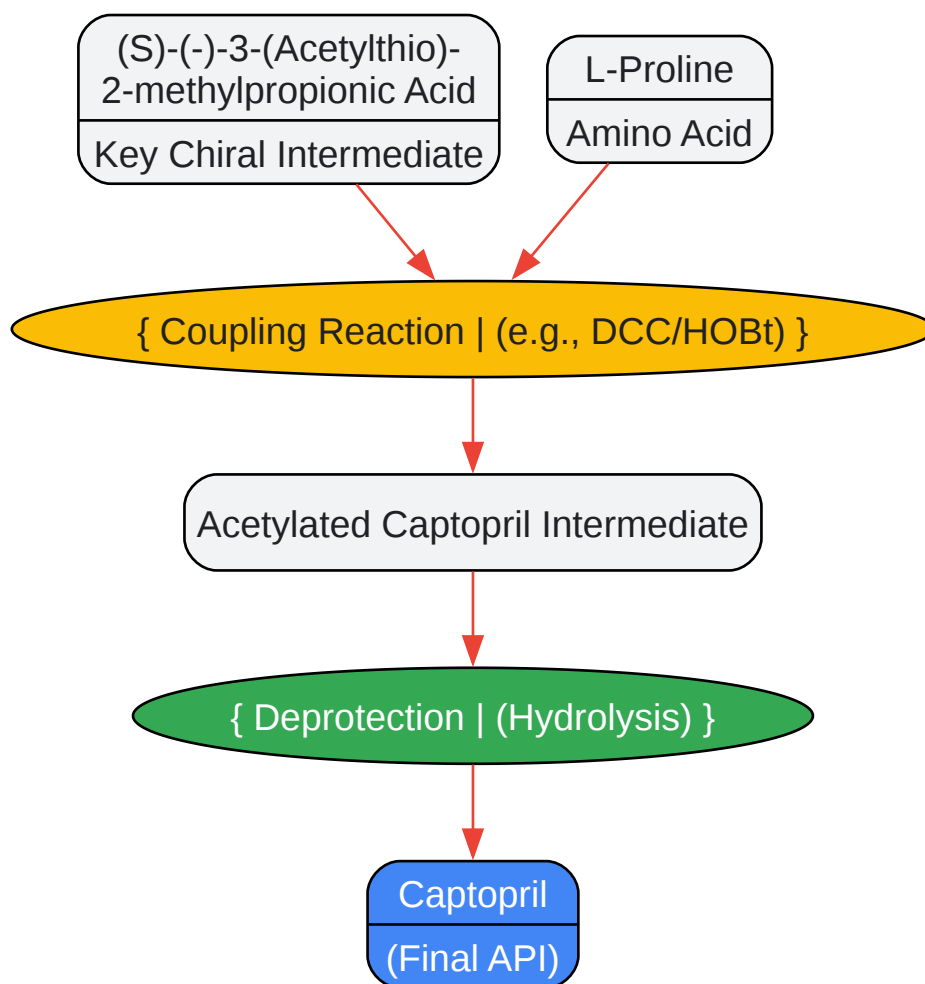
A summary of the essential molecular and physical data is presented below. The molecular weight, a fundamental property for all stoichiometric calculations, is 162.21 g/mol .^{[7][8][9][10][11][12][13][14]}

Property	Value	Source(s)
Molecular Weight	162.21 g/mol	^{[7][8][9][10][14]}
Molecular Formula	C ₆ H ₁₀ O ₃ S	^{[8][9][10][12][13]}
CAS Number	76497-39-7	^{[1][13][14][15]}
Appearance	Colorless to pale yellow liquid or low-melting solid	^{[2][11]}
Density	~1.178 g/mL at 20°C	^[15]
Boiling Point	128.5-131°C at 2.6 mmHg	^[16]
pKa	4.22 ± 0.10 (Predicted)	^{[11][15]}
SMILES	<chem>CC(C(=O)O)CSC(=O)C</chem>	^{[8][9]}
InChI	InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)	^{[8][12]}

Structural Representation

The three-dimensional arrangement of atoms is critical to the molecule's function, particularly the stereocenter at the second carbon.





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